C18H25ClN4O3S

Description

Contextualization within 1,2,4-Triazole (B32235) Chemistry and Related Heterocycles

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.comimist.ma This structure is considered a "privileged scaffold" in medicinal chemistry because its unique properties make it a versatile building block for drug discovery. nih.gov The 1,2,4-triazole moiety is aromatic, planar, and possesses a significant dipole moment, hydrogen bonding capability, and metabolic stability. chemicalbook.comnih.govwikipedia.org These characteristics allow it to interact with high affinity at biological targets like enzymes and receptors. nih.gov

The 1,2,4-triazole ring can act as a stable isostere—a chemical substitute—for amide, ester, or carboxylic acid groups, often improving a molecule's pharmacological profile. nih.govchemicalbook.com Its structure, featuring sp2 hybridized atoms and 6π electrons delocalized across the ring, is responsible for its aromatic character and stability. chemicalbook.com This stability makes the ring resistant to cleavage by metabolic processes. chemicalbook.com

Historical Perspective of Relevant Compound Classes in Medicinal Chemistry Research

The history of heterocyclic chemistry is deeply intertwined with the development of modern medicine. anjs.edu.iqwikipedia.org Early discoveries in the 19th century, such as the isolation of pyrrole (B145914) and the synthesis of furan, laid the groundwork for understanding these ring systems. wikipedia.orgresearchgate.netnumberanalytics.com The initial applications were largely in the dye industry, but their therapeutic potential soon became apparent. numberanalytics.comiipseries.org

A pivotal moment was the discovery of sulfonamides ("sulfa drugs") in the 1930s, which were among the first effective systemic antibacterial agents and demonstrated the power of targeting specific metabolic pathways. This ushered in an era of rational drug design centered on heterocyclic scaffolds.

The development of azole-based antifungals marks a key historical milestone for the triazole class. nih.govnih.gov Following the introduction of imidazole-containing topical agents like miconazole (B906) and clotrimazole (B1669251) in the late 1960s and early 1970s, the first oral azole, ketoconazole, was released in 1981. nih.govmdpi.com This was a major advance, but limitations related to its safety profile and drug interactions spurred further research. nih.gov The subsequent development of the first-generation triazoles, fluconazole (B54011) and itraconazole, represented a significant improvement, offering a broader spectrum of activity and better safety. nih.govsemanticscholar.org This success cemented the 1,2,4-triazole ring as a premier scaffold in antifungal drug development and led to second-generation triazoles like voriconazole (B182144) and posaconazole (B62084) with even greater potency. nih.govmdpi.com Today, heterocyclic compounds, including those with triazole rings, are ubiquitous in medicine, forming the basis of treatments for a vast range of diseases. wikipedia.orgresearchgate.net

Overview of Research Significance for C18H25ClN4O3S Derivatives

While C18H25ClN4O3S does not correspond to a single, widely known drug, compounds with this specific formula and related structures appear in chemical patents and preclinical research, primarily as enzyme inhibitors. The 1,2,4-triazole core, often combined with a sulfonamide group and a halogenated phenyl ring, is a common structural theme in the design of targeted therapeutic agents.

Research has shown that derivatives of 1,2,4-triazole are investigated for a wide array of biological activities. nih.gov These include potential applications as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. imist.manih.govrjptonline.org The sulfur atom in the C18H25ClN4O3S formula, likely part of a sulfonyl or thione group, is also significant. Sulfur-containing heterocycles are known to exhibit diverse pharmacological effects. rjptonline.org

The specific combination of structural motifs in C18H25ClN4O3S suggests that its derivatives are likely designed to be highly specific inhibitors. For example, patent literature describes similar structures being explored as inhibitors of kinases, a class of enzymes often dysregulated in cancer. nih.gov The table below presents hypothetical data, modeled on findings from typical preclinical studies of enzyme inhibitors, to illustrate the type of research conducted on such compounds.

| Compound ID | Substituent (R) | Target Enzyme | IC₅₀ (nM) |

|---|---|---|---|

| C18H25ClN4O3S-A | Cyclopropyl | Kinase X | 15 |

| C18H25ClN4O3S-B | Isopropyl | Kinase X | 45 |

| C18H25ClN4O3S-C | tert-Butyl | Kinase X | 28 |

| C18H25ClN4O3S-D | Cyclopropyl | Kinase Y | >1000 |

| C18H25ClN4O3S-E | Isopropyl | Kinase Y | >1000 |

This illustrative data shows how minor changes to a peripheral substituent (R group) on the core C18H25ClN4O3S structure can significantly impact its inhibitory potency (IC₅₀) against a target enzyme (Kinase X) while maintaining selectivity over a related enzyme (Kinase Y). This type of structure-activity relationship (SAR) analysis is fundamental to chemical biology and the drug discovery process.

Structure

3D Structure

Properties

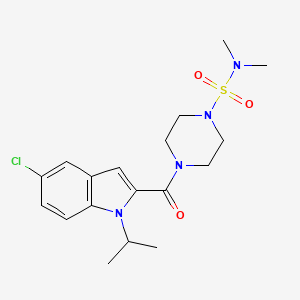

Molecular Formula |

C18H25ClN4O3S |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

4-(5-chloro-1-propan-2-ylindole-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C18H25ClN4O3S/c1-13(2)23-16-6-5-15(19)11-14(16)12-17(23)18(24)21-7-9-22(10-8-21)27(25,26)20(3)4/h5-6,11-13H,7-10H2,1-4H3 |

InChI Key |

FQRPENQWLLIIQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for C18h25cln4o3s in Research

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Gliclazide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic compounds like Gliclazide. slideshare.net Research has utilized ¹H, ¹³C, and ¹⁵N NMR to study the compound's structure in both solution and solid states. researchgate.net

In the solid state, NMR studies confirm that Gliclazide crystallizes as an EZ isomer, a specific spatial arrangement of the atoms, without exhibiting dynamic properties. researchgate.net However, its behavior in solution is more complex. When dissolved in chloroform (B151607) (CDCl₃), the structure remains the EZ isomer, but it undergoes a slow nitrogen inversion process concerning the pyrrolidine (B122466) nitrogen. researchgate.net This dynamic process results in the observation and characterization of two distinct invertomers (conformational isomers that can be isolated). researchgate.net In a different solvent, dimethyl sulfoxide (B87167) (DMSO-d₆), this inversion rate is significantly faster, leading to the observation of only averaged signals in the NMR spectrum. researchgate.net These experimental findings are further supported by computational calculations (GIAO method) of absolute shieldings, which help confirm the nature of the species observed in different environments. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of Gliclazide and for studying its fragmentation patterns, which provides further structural confirmation. Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. researchgate.netakjournals.com

Under ESI-MS in positive ion mode (+ESI), Gliclazide is typically observed as protonated molecules [M+H]⁺ at a mass-to-charge ratio (m/z) of 324, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. researchgate.net In the negative ion mode (-ESI), the deprotonated molecule [M-H]⁻ is seen at m/z 322. researchgate.net

The fragmentation of Gliclazide is well-characterized and crucial for identifying the compound and its degradation products. researchgate.netresearchgate.net A primary fragmentation pathway, observed in both thermal analysis and mass spectrometry, is initiated by the rupture of the sulfur-nitrogen (S–N) bond. akjournals.comakjournals.com In +ESI mode, MS/MS analysis of the parent ion reveals several key fragments. researchgate.netresearchgate.net The fragmentation can occur on both sides of the central carbonyl group. researchgate.net

Key Fragmentation Data for Gliclazide

| Ion Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Postulated Fragment Identity |

|---|---|---|---|

| +ESI | 324 [M+H]⁺ | 171, 155, 153, 127, 110, 91 | p-Tolylsulfonylurea moiety, p-Tolylsulfonamide fragment, N-amino cyclopentanopyrrolidinium ion, Cyclopentanopyrrolidine cation, Tolyl cation researchgate.netresearchgate.net |

| -ESI | 322 [M-H]⁻ | 170 | Deprotonated fragment after N-C bond cleavage researchgate.net |

Studies using EI-MS at various ion source temperatures have also been conducted to understand the fragmentation processes, which show similarities to thermal decomposition pathways. akjournals.comakjournals.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for the quantitative analysis of Gliclazide and for characterizing its chromophoric system (the part of the molecule that absorbs light). ajpaonline.comsemanticscholar.org The aromatic p-tolyl group and the urea (B33335) functionality constitute the primary chromophores in the Gliclazide molecule.

The wavelength of maximum absorbance (λmax) for Gliclazide is consistently reported in the UV region, although the exact value can vary slightly depending on the solvent used. researchgate.net

Reported λmax Values for Gliclazide in Various Solvents

| Solvent | λmax (nm) | Reference |

|---|---|---|

| Methanol (B129727) | 224.05 | ajpaonline.com |

| Not Specified | 232 | jddtonline.info |

| General UV Scan | 226 | semanticscholar.org |

| Ethanol | 217 | researchgate.net |

This technique forms the basis for many simple quantitative assays in pharmaceutical dosage forms. Linearity for quantification is typically observed in concentration ranges such as 2-20 µg/ml. ajpaonline.comjddtonline.info For more complex matrices where excipients might interfere, a three-wavelength spectrophotometric method has been developed, using measurements at 221 nm, 226 nm, and 231 nm to correct for background absorbance. semanticscholar.org

Chromatographic Purity Assessment and Identification

Chromatographic techniques are essential for separating Gliclazide from impurities and formulation excipients, allowing for accurate purity assessment and identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common and robust method for the determination of Gliclazide in both bulk drug and pharmaceutical formulations. bepls.comjapsonline.com These methods are valued for their specificity, accuracy, and precision. ijtsrd.comtpcj.org

A typical RP-HPLC setup involves a C18 column, which is a nonpolar stationary phase. bepls.comjapsonline.com The mobile phase is generally a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like phosphate (B84403) buffer), with the pH often adjusted to the acidic range. japsonline.comasianpubs.org

Examples of Validated HPLC Methods for Gliclazide Analysis

| Column | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Hypersil BDS C18 | Acetonitrile:Water:Phosphoric Acid (80:15:5) | 1.0 | 235 | ~3.65 | bepls.com |

| HiQSil C18 | Methanol:Phosphate Buffer (60:40) | 1.0 | 210 | 3.2 | ijtsrd.com |

| Xbridge-Extend C18 | Methanol:Phosphate Buffer (50:50) | 1.2 | 210 | 3.25 | japsonline.com |

| C18 | Acetonitrile:Methanol:Water (50:30:20), pH 3 | Not Specified | 230 | 4.85 | asianpubs.org |

These methods are validated according to ICH guidelines and are used to assess assay, linearity, accuracy, precision, and stability, ensuring the quality of the final product. bepls.comijtsrd.comtpcj.org The short retention times in many of these methods allow for rapid analysis, making them suitable for high-throughput quality control. japsonline.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of C18h25cln4o3s Analogues

Methodologies for SAR Determination

Several computational and analytical techniques are employed to systematically determine the SAR of Glibenclamide analogues. These methodologies allow researchers to dissect the molecular structure and pinpoint which components are critical for activity.

R-Group Decomposition is a powerful cheminformatics tool used to analyze a series of compounds that share a common core structure, or scaffold, but differ in their substituent groups (R-groups). youtube.com The process involves identifying the central scaffold and then systematically cataloging the variations at specific attachment points. By correlating these variations with changes in biological activity, chemists can deduce which substituents enhance or diminish the desired effect. For Glibenclamide analogues, the scaffold consists of the central sulfonylurea bridge and the attached phenyl rings. The key points of variation are typically the substituent on the benzamido ring and the group attached to the terminal urea (B33335) nitrogen. pharmacy180.com

Table 1: Example of R-Group Decomposition for Glibenclamide Analogues This interactive table illustrates how different R-groups on a common sulfonylurea scaffold can influence biological activity, represented here as IC₅₀ (a measure of inhibitory concentration).

| Compound | Scaffold | R1 Group (Benzamido Ring) | R2 Group (Urea Terminus) | Relative Activity (IC₅₀ in nM) |

|---|---|---|---|---|

| Glibenclamide | p-(phenethyl-sulfonyl)-urea | 5-chloro-2-methoxy | Cyclohexyl | 1.5 |

| Analogue A | 5-chloro-2-methoxy | Methyl | 1350 | |

| Analogue B | 2-methoxy | Cyclohexyl | 3.2 | |

| Analogue C | 5-bromo-2-methoxy | Cyclohexyl | 1.8 |

Note: Data is illustrative and based on established SAR principles for sulfonylureas. pharmacy180.comnih.gov

Matched Molecular Pair Analysis (MMPA) is a technique that compares pairs of compounds that differ by only a single, well-defined structural transformation. nih.govwikipedia.org This method is highly valued in medicinal chemistry because it allows for a direct assessment of a specific chemical change on a compound's properties, such as potency or metabolic stability. nih.gov By analyzing a large database of such pairs, statistically significant trends can be identified. For instance, replacing a hydrogen atom with a chlorine atom on the benzamido ring of a Glibenclamide precursor and measuring the change in activity provides a clear, interpretable SAR data point. wikipedia.org This approach helps build a knowledge base of favorable and unfavorable transformations for lead optimization. researchgate.net

Table 2: Matched Molecular Pair Analysis Examples for Glibenclamide Analogues This table demonstrates the effect of single, specific chemical transformations on biological activity.

| Transformation | Change in Activity (Fold Increase) | Interpretation |

|---|---|---|

| Benzene (B151609) -> p-chlorobenzene | ~1.5 - 2.0 | Small halogen substitution is generally favorable. |

| Cyclohexyl -> Methyl | ~0.001 | A large, lipophilic group at this position is critical for high potency. nih.gov |

| -H -> -OCH₃ (methoxy) | ~1.2 - 1.8 | Methoxy group contributes positively to binding. |

Note: Data is illustrative and based on established SAR principles.

Activity landscape mapping provides a visual representation of SAR by plotting structural similarity against activity similarity. researchgate.net In these maps, compounds are represented as points in a chemical space. A smooth landscape, where structurally similar compounds have similar activities, suggests a predictable SAR. Conversely, "activity cliffs" represent small structural changes that lead to a large, disproportionate drop or increase in biological activity. researchgate.net Identifying these cliffs is of paramount importance as they highlight critical molecular features and subtle modifications that govern a compound's interaction with its biological target. For Glibenclamide analogues, an activity cliff could be observed when replacing the bulky cyclohexyl group with a much smaller methyl group, causing a dramatic loss of potency. nih.gov

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are recognized by a biological target and are responsible for its activity. For the sulfonylurea class, including Glibenclamide, a well-defined pharmacophore has been established. nih.govresearchgate.net

Key structural motifs and pharmacophoric features include:

An Acidic Group: The sulfonylurea moiety itself (R-SO₂-NH-CO-NH-R') is the central acidic feature, crucial for binding. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen within the sulfonylurea group acts as a key hydrogen bond acceptor. nih.gov

A Hydrophobic Group: The substituent at the terminal nitrogen of the urea (the R' group) must be a specific size and possess lipophilic (hydrophobic) character. In Glibenclamide, this is the cyclohexyl ring, which is critical for high-affinity binding. pharmacy180.comnih.gov

An Aromatic Ring: The substituted benzene ring at the sulfonyl end of the molecule (the p-substituted phenyl group) is another essential component for interaction with the target. pharmacy180.com

Studies have shown that while the core sulfonylurea structure is required, the specific substitutions at both ends of the molecule modulate the potency and selectivity. nih.gov For example, the 5-chloro-2-methoxybenzamidoethyl group in Glibenclamide represents an optimized substitution at the para-position of the phenylsulfonyl moiety, significantly enhancing activity compared to first-generation sulfonylureas. pharmacy180.com

Computational Approaches in QSAR Model Development

QSAR models use statistical methods to correlate variations in molecular structure with changes in biological activity. nih.gov These models are powerful predictive tools in drug discovery. For a series of Glibenclamide analogues, a QSAR model can predict the activity of a novel, unsynthesized compound based on its structure alone. nih.gov The development of a robust QSAR model begins with the calculation of molecular descriptors and the careful selection of the most relevant features. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net There are thousands of potential descriptors, which can be broadly categorized. Feature selection is the critical process of identifying the subset of descriptors that have the strongest correlation with biological activity, thereby creating a predictive and interpretable model. nih.gov

For QSAR studies on Glibenclamide analogues, relevant descriptors often include:

Physicochemical Properties: Such as the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to cross biological membranes. nih.govnih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, which are crucial for molecular interactions. researchgate.net

Topological Descriptors: These are numerical representations of molecular branching and shape, derived from the 2D graph of the molecule.

Steric/Geometrical Descriptors: These relate to the 3D shape and size of the molecule, such as molecular volume and surface area.

A 3D-QSAR study on Glibenclamide analogues identified steric and lipophilic properties as the most significant contributors to binding affinity, with electrostatic properties playing a minor role. nih.gov This highlights the importance of selecting the right descriptors to build a meaningful model.

Table 3: Classification of Molecular Descriptors for QSAR Analysis This table provides an overview of descriptor classes and examples relevant to the analysis of C18H25ClN4O3S analogues.

| Descriptor Class | Description | Examples |

|---|---|---|

| Physicochemical | Describes properties like solubility, lipophilicity, and polarity. | LogP, LogD, Polar Surface Area (PSA), Molar Refractivity (MR) |

| Electronic | Quantifies electron distribution and orbital energies. | HOMO/LUMO energies, Dipole Moment, Partial Charges |

| Topological | Derived from the 2D molecular graph, describing connectivity and branching. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Describes the 3D shape and size of the molecule. | Molecular Volume, Surface Area, Steric Parameters (e.g., from CoMFA) |

Compound Names Mentioned

| Chemical Formula | Common Name(s) |

| C18H25ClN4O3S | Glibenclamide, Glyburide |

Predictive Modeling and Algorithm Application in Drug Discovery

Predictive modeling and the application of sophisticated algorithms have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. pfizer.comyoutube.com In the context of Glibenclamide and its analogues, these computational approaches are primarily employed to forecast biological activity, elucidate drug-target interactions, and predict pharmacokinetic properties. nih.gov The development of these models relies heavily on high-quality, curated data from various experimental assays. pfizer.com

The process of predictive modeling in drug discovery typically follows a cyclical life cycle encompassing four main stages: data preparation, model design and building, model validation, and model deployment. youtube.com This cycle ensures that the models are robust and can accurately predict the properties of novel compounds. youtube.com For instance, physiologically-based pharmacokinetic (PBPK) modeling has been successfully used to simulate the clinical pharmacokinetics of Glibenclamide and its interactions with other drugs. nih.gov These models integrate in vitro data on the drug's physicochemical and biotransformation properties to predict its behavior in the human body. nih.gov

One of the key applications of predictive modeling for Glibenclamide has been in understanding its interaction with the ATP-sensitive potassium (K-ATP) channels, which are crucial for its therapeutic effect. drugbank.com Algorithms are used to analyze the structural features of Glibenclamide and its analogues to predict their binding affinity to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel. nih.govresearchgate.net These predictive models can significantly reduce the time and resources required for drug development by prioritizing compounds with a higher probability of success for synthesis and further testing. nih.gov

Furthermore, machine learning and artificial intelligence algorithms are increasingly being used to analyze vast datasets of chemical structures and biological activities to identify novel scaffolds with desired therapeutic profiles. youtube.com These advanced technologies can help in designing Glibenclamide analogues with improved efficacy and selectivity. nih.gov

Influence of Chemical Modifications on Preclinical Biological Activity Profiles

The preclinical biological activity of Glibenclamide analogues is profoundly influenced by specific chemical modifications to the parent structure. These modifications are strategically made to enhance desirable properties such as binding affinity, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov The core structure of Glibenclamide consists of a sulfonylurea moiety, a cyclohexyl group, and a benzamidoethyl group, each offering opportunities for modification. nih.gov

Structure-activity relationship (SAR) studies have revealed that the anionic group of sulfonylureas and their acidic analogues plays a significant role in their binding affinity for SUR1, SUR2A, and SUR2B receptor subtypes. nih.gov The high selectivity of Glibenclamide for the SUR1 subtype, which is predominantly found in pancreatic β-cells, is attributed to the lipophilic substitutions on its urea group. drugbank.comnih.gov

Modifications to the cyclohexyl ring of Glibenclamide have a marked impact on its binding affinity. For example, replacing the cyclohexyl ring with a smaller methyl group significantly reduces the affinity for SUR1 by approximately 900-fold. nih.gov Similarly, removal of the entire lipophilic side chain, the 5-chloro-2-methoxy-benzamidoethyl group, also drastically diminishes its selectivity for SUR1. nih.gov

The introduction of new structural moieties to the Glibenclamide backbone has been a common strategy to develop novel derivatives with potentially improved therapeutic profiles. researchgate.net For instance, the synthesis of acylhydrazone, sulfonamide, and sulfonylthiourea derivatives of Glibenclamide has been explored to create new molecules that may offer better protection for β-cells from hyperstimulation and cell death. nih.gov

The following table summarizes the influence of key chemical modifications on the preclinical biological activity of Glibenclamide analogues:

| Compound/Modification | Chemical Change | Effect on Preclinical Biological Activity | Reference(s) |

| Glibenclamide (Parent) | Baseline structure | High affinity and selectivity for SUR1 | nih.gov |

| Analogue 1 | Replacement of the cyclohexyl ring with a methyl group | Reduced affinity for SUR1 by ~900-fold | nih.gov |

| Analogue 2 | Removal of the 5-chloro-2-methoxy-benzamidoethyl side chain | Markedly reduced selectivity for SUR1 | nih.gov |

| Meglitinide | Replacement of the sulfonylurea group with a carboxyl group | Significantly decreased binding affinities for SUR1 and SUR2 isoforms | nih.gov |

| Acylhydrazone derivatives | Modification of the core structure to include an acylhydrazone moiety | Investigated for potential to protect β-cells from hyperstimulation | nih.gov |

| Sulfonylthiourea derivatives | Modification of the core structure to include a sulfonylthiourea moiety | Explored as new molecules for maintaining β-cell health | nih.gov |

These findings underscore the critical role of specific chemical features of Glibenclamide in its biological activity and provide a rational basis for the design of new analogues with tailored preclinical profiles.

Mechanistic Investigations of C18h25cln4o3s Action at the Molecular and Cellular Level

Identification and Validation of Molecular Targets

Glibenclamide's effects are primarily mediated through its interaction with specific molecular targets, leading to a cascade of cellular events. The identification of these targets has been crucial in understanding its mechanism of action.

Enzyme Inhibition and Activation Studies

The principal mechanism of Glibenclamide involves the inhibition of ATP-sensitive potassium (K-ATP) channels. wikipedia.orgnih.gov These channels are complex structures that couple the cell's metabolic state to its electrical activity. nih.gov Glibenclamide also indirectly inhibits Carnityl Acyl Transferase I (CAT-I) in the mitochondria, which plays a role in preventing hyperglycemia by blocking the transport of long-chain fatty acids for beta-oxidation. wikipedia.org

Beyond its primary targets, research indicates that Glibenclamide can inhibit the induction of inducible nitric oxide synthase (iNOS) both in cultured macrophages and in vivo. nih.gov It has also been shown to block the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Cl- channel, with a reported IC50 of 20 μM in studies on recombinant channels. rndsystems.com

Table 1: Enzyme and Channel Inhibition by Glibenclamide

| Target | Action | IC50 Value | Cell/System Studied | Reference |

|---|---|---|---|---|

| K-ATP Channel | Inhibition | Not specified | Pancreatic β-cells | wikipedia.org |

| iNOS (induction) | Inhibition | Not specified | J774.2 Macrophages | nih.gov |

| CFTR Cl- Channel | Inhibition | 20 μM | Recombinant Channels | rndsystems.com |

| Carnityl Acyl Transferase I (CAT-I) | Indirect Inhibition | Not specified | Mitochondria | wikipedia.org |

Receptor Binding and Ligand-Target Interactions

Glibenclamide's action on K-ATP channels is mediated by its high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit, a regulatory component of the channel complex in pancreatic β-cells. medcrine.comwikipedia.orgdrugbank.com This binding is allosterically modulated by intracellular nucleotides like ATP and ADP. nih.govnih.gov Specifically, MgATP antagonizes Glibenclamide binding by reducing the affinity of the receptor without changing the number of binding sites. nih.gov

Studies comparing Glibenclamide with other sulfonylureas, like Glimepiride, have shown that Glibenclamide has a higher binding affinity to the SUR1 receptor in its native membrane environment. drugbank.com The interaction is characterized by a slow dissociation rate, which contributes to its prolonged action. drugbank.comresearchgate.net Glibenclamide binds with high affinity to both SUR1-containing channels (like in the pancreas) and SUR2-containing channels. researchgate.net

Table 2: Glibenclamide Receptor Binding Characteristics

| Receptor Subunit | Binding Affinity (Kd) | Modulators | Key Findings | Reference |

|---|---|---|---|---|

| SUR1 | ~0.5-1.0 nM | MgATP, MgADP | High-affinity binding, slow dissociation. MgATP reduces binding affinity. | nih.govdrugbank.com |

| SUR2A/SUR2B | High Affinity | MgATP, MgADP | Blocks both SUR1 and SUR2 subtypes with high affinity. | researchgate.net |

Protein-Protein Interaction Modulation

The primary action of Glibenclamide is a prime example of modulating a protein-protein interaction. The K-ATP channel is a hetero-octameric complex formed by four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. nih.govresearchgate.net Glibenclamide binding to the SUR1 subunit induces a conformational change that allosterically inhibits the channel pore formed by the Kir6.2 subunits, effectively closing it. wikipedia.orgdrugbank.com

Furthermore, research suggests that Glibenclamide's effect on SUR1 involves disrupting the cooperative binding of nucleotides between the two nucleotide-binding folds (NBFs) of the receptor. pnas.org It appears to block the positive interaction between ATP binding at NBF1 and MgADP binding at NBF2, leading to the release of ATP from NBF1 and stabilizing the channel in a closed, inactive state. pnas.org Recent evidence also points to Glibenclamide's ability to inhibit the SUR1-TRPM4 channel, which can mediate neuroinflammation. nih.gov

Elucidation of Intracellular Signaling Pathways

The binding of Glibenclamide to its molecular targets triggers significant changes in several intracellular signaling pathways, leading to its ultimate physiological effects.

Analysis of Downstream Effectors

The immediate downstream effect of K-ATP channel inhibition by Glibenclamide in pancreatic β-cells is the depolarization of the cell membrane. medcrine.comwikipedia.org This change in membrane potential leads to the opening of voltage-gated L-type calcium channels. researchgate.net The subsequent influx of extracellular calcium ions ([Ca2+]i) is a critical downstream event. medcrine.comresearchgate.netnih.gov This rise in intracellular calcium concentration acts as the primary trigger for the exocytosis of insulin-containing granules, leading to insulin (B600854) secretion. medcrine.comdrugbank.com

In macrophages, Glibenclamide has been shown to decrease ATP-induced transient elevations in intracellular calcium, an effect linked to its inhibition of reactive oxygen species (ROS) and mitochondrial activity. nih.gov Conversely, in pancreatic β-cells, it induces a concentration-dependent increase in [Ca2+]i with a half-maximal effect observed at 0.5 nmol/l. researchgate.net

Perturbation of Biochemical Cascades

Glibenclamide's influence extends to several complex biochemical cascades. One of the most notable is its inhibitory action on the NLRP3 inflammasome. nih.govnih.govunimib.it The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines. mdpi.com Glibenclamide has been shown to prevent NLRP3 inflammasome activation, thereby exerting anti-inflammatory effects. nih.govnih.govresearchgate.net This inhibition is linked to its ability to block the SUR1-TRPM4 channel, which can amplify the potassium efflux that promotes inflammasome assembly. nih.gov

Prolonged exposure to Glibenclamide can also activate protein translation in pancreatic β-cells. nih.gov This occurs through calcium-regulated signaling pathways, including the mTOR, PKA, and MEK pathways. nih.gov This leads to the phosphorylation of translation factors like ribosomal protein S6 (rpS6) and the dephosphorylation of eukaryotic initiation factor 2-alpha (eIF-2α), ultimately increasing protein and insulin synthesis. nih.gov Additionally, Glibenclamide can up-regulate intracellular ROS, which in turn activates the Akt–NF-κB pathway, promoting cell survival in certain contexts. nih.gov

Cellular Phenotypic Responses in In Vitro Models (Non-Human Cell Lines)

Glibenclamide elicits a range of phenotypic responses in various non-human cell lines, providing insight into its molecular interactions. These studies are crucial for understanding the compound's broader biological activities.

The effect of Glibenclamide on cell proliferation and viability has been assessed across different non-human cell types, revealing context-dependent outcomes. In murine hepatocyte NCTC-1469 cells, viability was observed to decrease significantly only at higher concentrations (500μM), leading researchers to select a concentration of 100μM for subsequent experiments to avoid overt toxicity. oncotarget.com Studies on MIN6 mouse pancreatic β-cells indicated that certain concentrations of Glibenclamide did not cause a significant reduction in cell viability. researchgate.net

Conversely, research on vascular smooth muscle cells (VSMCs) has shown that Glibenclamide can promote their proliferation. cellphysiolbiochem.com This proliferative effect was suggested to be mediated, at least in part, through the closure of ATP-sensitive potassium (KATP) channels on these cells. cellphysiolbiochem.com In contrast, a separate study assessing the genotoxicity of the compound noted that Glibenclamide at a high concentration of 480 μM altered cell-proliferation kinetics in cultured lymphocytes, significantly reducing the cytokinesis-block proliferation index. nih.govnih.gov

| Cell Line | Assay Type | Key Findings |

|---|---|---|

| NCTC-1469 (Mouse Hepatocyte) | CCK-8 Assay | Cell viability decreased significantly at a concentration of 500μM. oncotarget.com |

| MIN6 (Mouse Pancreatic β-Cell) | Viability Assay | Tested doses did not show a significant reduction in cell viability compared to control. researchgate.net |

| Rat β-Cells | 3H-tyrosine Incorporation | Pretreatment with Glibenclamide recruited a subpopulation of β-cells into elevated and sustained basal protein synthesis activity. researchgate.net |

| Hamster Insulinoma (HIT-T15) | Clonogenic Assay | Glibenclamide stimulated insulin release in a dose-dependent manner. bioscientifica.com |

Glibenclamide demonstrates a dual role in apoptosis, either inducing or protecting against it depending on the cell type and conditions. In mouse MIN6 cells, Glibenclamide was found to protect against apoptosis induced by a combination of pro-inflammatory cytokines (IL-1β, IFN-γ, and TNF-α). nih.gov This protective effect was associated with the preservation of Connexin 36 (Cx36) expression, a protein crucial for beta cell survival. nih.gov

In contrast, other studies have highlighted a pro-apoptotic role for the compound. Research using recombinant cell models showed that the expression of the sulfonylurea receptor 1 (SUR1) isoform renders cells more susceptible to Glibenclamide-induced apoptosis. nih.govpsu.edu This was demonstrated by analyzing cell detachment, nuclear condensation, DNA fragmentation, and caspase-3-like activity, effects that were not observed in cells expressing the SUR2B isoform. nih.govpsu.edu Furthermore, chronic exposure to Glibenclamide has been shown to increase β-cell apoptosis and induce a loss of β-cell identity, an effect partially mediated by endoplasmic reticulum (ER) stress. researchgate.net

Regarding cellular differentiation, Glibenclamide, along with Glimepiride, was found to strongly induce differentiation in primary human pre-adipocytes, apparently through the activation of PPARγ. nih.gov

| Cell Line / Model | Assay / Method | Key Findings |

|---|---|---|

| MIN6 (Mouse Pancreatic β-Cell) | Annexin V Staining | Protected cells from cytokine-induced apoptosis and loss of Cx36. nih.gov |

| Non-Obese Diabetic (NOD) Mice | Histology / Morphometry | Prevented the age-related loss of beta cells and preserved Cx36 expression in islets. nih.gov |

| Recombinant HEK293 Cells | DNA Fragmentation, Caspase-3 Activity | Induced apoptosis specifically in cells expressing the SUR1 receptor isoform. nih.govpsu.edu |

| Isolated Human Islets | Gene/Protein Expression, Apoptosis Assays | Chronic exposure increased apoptosis and led to a loss of β-cell identity markers, mediated by ER stress. researchgate.net |

Glibenclamide exhibits significant immunomodulatory and anti-inflammatory properties in vitro. A primary mechanism identified is the reduction of pro-inflammatory cytokine production. Studies have shown that Glibenclamide can decrease the secretion of Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) from neutrophils. nih.govresearchgate.net It has also been reported to reduce the LPS-induced release of IL-1β and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory effect is thought to be based on the reduction of calcium entry resulting from drug-induced depolarization of monocytes, particularly under hypoxic conditions. nih.gov

Research in the context of autoimmune diabetes using the non-obese diabetic (NOD) mouse model has provided further evidence of its immunomodulatory capacity. In vivo treatment with Glibenclamide was shown to alter the proportions of effector CD4+ and CD8+ T cells within the pancreatic draining lymph nodes, suggesting a direct or indirect influence on the adaptive immune response that drives beta cell destruction in this model. nih.gov These findings point to a potential role for Glibenclamide in modulating immune cell function and inflammatory signaling pathways. researchgate.net

| Cell / System | Parameter Measured | Key Findings |

|---|---|---|

| Human Whole Blood (ex vivo) | Cytokine Release (IL-1β, TNF-α) | Reduced LPS-induced release of pro-inflammatory cytokines in a concentration-dependent manner. nih.gov |

| Human Neutrophils (in vitro) | Cytokine Secretion (IL-1β, IL-8) | Reduced cytokine production in response to bacterial exposure. nih.gov |

| Non-Obese Diabetic (NOD) Mice Model | T-Cell Population Analysis | Modified the proportion of effector CD4+ and CD8+ T cells in pancreatic draining lymph nodes. nih.gov |

| Various (Review) | Inflammatory Pathways | Exerts anti-inflammatory effects by blocking KATP channels, Sur1-Trpm4 channels, and the NLRP3 inflammasome. researchgate.net |

Table of Mentioned Compounds

| Molecular Formula | Common Name/Identifier |

| C18H25ClN4O3S | Glibenclamide / Glyburide |

| Not Applicable | Interleukin-1β (IL-1β) |

| Not Applicable | Interleukin-8 (IL-8) |

| Not Applicable | Interferon-gamma (IFN-γ) |

| Not Applicable | Tumor Necrosis Factor-alpha (TNF-α) |

| Not Applicable | Glimepiride |

Preclinical Pharmacological Evaluation of C18h25cln4o3s in Animal Models

In Vitro ADME Profiling and Species Comparisons (Non-Human)

Understanding the in vitro ADME profile of a compound is crucial for predicting its in vivo behavior. For Gliquidone, these studies have provided insights into its metabolic fate and potential for drug-drug interactions in non-human species.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of Gliquidone has been investigated in rat liver microsomes. These studies are essential for predicting the compound's clearance and oral bioavailability. Research indicates that Gliquidone is metabolized by several cytochrome P450 (CYP450) isoforms in rats. Specifically, in rat liver microsomes, the metabolism is primarily mediated by the CYP2C subfamily of enzymes.

Plasma Protein Binding and Distribution Assessment

Table 1: Plasma Protein Binding Characteristics of Gliquidone (Non-Human)

| Species | Plasma Protein Binding (%) | Primary Binding Protein | Method |

| Rat | High (inferred) | Albumin (presumed) | Equilibrium Dialysis (typical) |

| Dog | Data not available | - | - |

| Monkey | Data not available | - | - |

| Note: Specific numerical data for non-human species is limited. The table reflects the generally high protein binding nature of sulfonylureas and the commonality of rat models in preclinical studies. |

Drug-Drug Interaction Potential via Cytochrome P450 Enzymes

In vitro studies using rat liver microsomes have identified the key CYP450 enzymes involved in Gliquidone's metabolism, which is crucial for predicting potential drug-drug interactions (DDIs). The primary enzymes responsible for its metabolism in rats are CYP3A1 and CYP2C11. Other contributing isoforms include CYP2D1, CYP1A2, and CYP2E1. nih.gov This profile suggests that co-administration of Gliquidone with drugs that are inhibitors or inducers of these specific CYP isoforms could alter its plasma concentrations, potentially impacting its efficacy and safety profile.

In Vivo Pharmacodynamic Characterization in Animal Models

In vivo studies in various animal models have been instrumental in elucidating the pharmacodynamic properties and therapeutic efficacy of Gliquidone. These studies have primarily focused on its effects in models of diabetes and its complications.

Target Engagement Biomarker Assessment

The primary mechanism of action of Gliquidone is the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which leads to insulin (B600854) secretion. researchgate.net In animal models, the engagement of Gliquidone with its target and downstream pathways has been assessed through various biomarkers. In diabetic Sur1 knockout (Sur1-/-) rats, Gliquidone treatment led to the activation of AKT, a key component of the insulin signaling pathway, in the liver. nih.gov Furthermore, studies in diabetic Goto-Kakizaki (GK) rats with diabetic nephropathy showed that Gliquidone treatment decreased the glomerular expression of the receptor for advanced glycation end products (RAGE) and protein kinase C β (PKCβ), while increasing the expression of protein kinase A (PKA). nih.gov In a neuroinflammation model in mice, Gliquidone was shown to downregulate the LPS-induced microglial NLRP3 inflammasome. nih.gov

Table 2: Target Engagement Biomarkers for Gliquidone in Animal Models

| Biomarker | Animal Model | Tissue/Cell Type | Effect of Gliquidone |

| p-AKT | Diabetic Sur1-/- Rats | Liver | Increased |

| RAGE | Diabetic Goto-Kakizaki Rats | Glomeruli | Decreased |

| PKCβ | Diabetic Goto-Kakizaki Rats | Glomeruli | Decreased |

| PKA | Diabetic Goto-Kakizaki Rats | Glomeruli | Increased |

| NLRP3 Inflammasome | Wild-type Mice | Microglia | Decreased |

Functional Efficacy Studies in Established Disease Models

The therapeutic efficacy of Gliquidone has been demonstrated in several animal models of disease, particularly those related to diabetes.

In a study using KKAy mice, a model for diabetic nephropathy, Gliquidone administration improved kidney function, as indicated by reductions in urinary protein, blood urea (B33335) nitrogen, and serum creatinine. nih.gov The treatment also showed antioxidant effects by increasing levels of nitric oxide and superoxide (B77818) dismutase while decreasing malondialdehyde. nih.gov

In diabetic Sur1-/- rats, a model designed to investigate the extra-pancreatic effects of the drug, Gliquidone was found to ameliorate hepatic insulin resistance. nih.gov It improved insulin sensitivity, increased hepatic glycogen (B147801) storage, and decreased gluconeogenesis. nih.gov This suggests a direct effect on hepatic glucose metabolism independent of its insulin secretagogue action.

Further evidence of its efficacy in diabetic nephropathy comes from studies in diabetic Goto-Kakizaki (GK) rats. In this model, Gliquidone treatment effectively reduced urinary protein levels by improving glomerular lesions and promoting tubular reabsorption of albumin. nih.gov

Table 3: Summary of Gliquidone Efficacy in Animal Disease Models

| Disease Model | Animal Species | Key Findings |

| Diabetic Nephropathy | KKAy Mice | Improved kidney function, reduced oxidative stress. nih.gov |

| Hepatic Insulin Resistance | Diabetic Sur1-/- Rats | Improved insulin sensitivity, enhanced hepatic glucose metabolism. nih.gov |

| Diabetic Nephropathy | Goto-Kakizaki Rats | Reduced proteinuria, improved glomerular and tubular function. nih.gov |

Table of Compound Names

| Chemical Formula | Common Name |

| C18H25ClN4O3S | Gliquidone |

Dose-Response Relationships and Potency Determination (Non-Human)

L-745,870 has been extensively characterized in non-human studies as a high-potency antagonist of the dopamine (B1211576) D4 receptor. In vitro binding assays using cloned human dopamine receptors demonstrated a high binding affinity (Ki) of 0.43 nM for the D4 receptor. nih.gov This potency is significantly greater than that of established antipsychotic drugs, being approximately 5-fold higher than haloperidol (B65202) and 20-fold higher than clozapine. nih.gov The compound also exhibits high selectivity, with a more than 2000-fold greater affinity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov

In functional in vitro assays, L-745,870 demonstrated clear antagonist activity at concentrations between 0.1 and 1 µM. nih.gov It effectively reversed dopamine-mediated cellular responses, such as the inhibition of adenylate cyclase and the stimulation of [35S]GTPγS binding, without showing any significant intrinsic agonist activity. nih.gov

In vivo studies in animal models have further defined the dose-response relationship. Surrogate marker assays in rodents confirmed that doses ranging from 5 to 60 µg/kg would be sufficient to achieve 50% occupancy of D4 receptors in the brain. nih.gov Behavioral effects are observed at higher doses. In rats, L-745,870 significantly reduced spontaneous locomotor activity with a minimum effective dose of 30 mg/kg, while in mice, a dose of 100 mg/kg was required to impair motor performance on a rotarod. biotechfarm.co.il In a study on morphine dependence in mice, a 1 mg/kg intraperitoneal injection of L-745,870 was sufficient to significantly attenuate withdrawal symptoms. nih.gov Furthermore, in studies evaluating cocaine discrimination in rats, doses of 1-10 mg/kg produced a dose-dependent reduction in response rates. nih.gov

Table 1: Comparative Binding Affinity of L-745,870

Compound Dopamine D4 Receptor Ki (nM) Relative Potency Comparison L-745,870 0.43 Baseline Haloperidol ~2.15 ~5-fold less potent than L-745,870 Clozapine ~8.6 ~20-fold less potent than L-745,870

Table 2: In Vivo Dose-Response Effects of L-745,870 in Rodent Models

Animal Model Effective Dose Observed Effect Reference Rodents (General) 5-60 µg/kg Estimated 50% occupancy of brain D4 receptors. nih.gov Rat 30 mg/kg Minimum effective dose to reduce spontaneous locomotor activity. nih.gov Mouse 100 mg/kg Minimum effective dose to impair rotarod performance. nih.gov Mouse 1 mg/kg (i.p.) Attenuation of morphine withdrawal symptoms. Rat 1-10 mg/kg Dose-dependent reduction of response rates in cocaine discrimination task. nih.gov

Preclinical Pharmacokinetic (PK) Studies in Non-Human Species

Pharmacokinetic studies in non-human species were crucial in characterizing the potential of L-745,870 as a research tool and therapeutic candidate. The available literature indicates that the compound possesses a favorable preclinical pharmacokinetic profile, which is essential for ensuring adequate drug exposure in target tissues during in vivo experiments. researchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

Absorption: The compound was identified as having excellent oral bioavailability in preclinical models, suggesting efficient absorption from the gastrointestinal tract following oral administration. nih.gov

Distribution: A key finding from preclinical evaluation is the compound's excellent brain penetration. nih.gov This indicates that L-745,870 can effectively cross the blood-brain barrier to reach its target D4 receptors within the central nervous system. Studies of similar brain-penetrant dopamine receptor antagonists have shown high brain-to-plasma concentration ratios, a characteristic consistent with the profile of L-745,870.

Metabolism: Unlike typical antipsychotics that can alter dopamine turnover, L-745,870 administered orally to rodents at doses up to 30 mg/kg had no effect on dopamine metabolism. nih.gov While specific metabolic pathways for L-745,870 are not detailed in the reviewed literature, related compounds in its class are often metabolized by the cytochrome P450 system, particularly by the CYP3A subfamily.

Excretion: Specific studies detailing the routes and rates of excretion (e.g., renal or fecal clearance) for L-745,870 and its potential metabolites are not extensively reported in the available scientific literature.

Bioavailability and Systemic Exposure Characterization

The systemic availability of L-745,870 following oral administration has been qualitatively described as "excellent" in non-human species. nih.govresearchgate.net This high degree of bioavailability ensures that a substantial fraction of the administered dose reaches systemic circulation, which, combined with its ability to penetrate the brain, leads to significant exposure at the site of action. nih.gov While specific quantitative parameters such as the absolute bioavailability percentage (F%), peak plasma concentration (Cmax), or area under the curve (AUC) are not provided in the primary reviewed literature, the qualitative descriptions confirm a favorable exposure profile in preclinical species.

Table 3: Summary of Preclinical Pharmacokinetic Characteristics of L-745,870

Pharmacokinetic Parameter Finding in Non-Human Species Reference Oral Bioavailability Excellent [1, 2] Brain Penetration Excellent nih.gov Effect on Dopamine Metabolism No effect observed at doses ≤30 mg/kg (p.o.) in rodents. nih.gov Quantitative Exposure (Cmax, AUC) Not specified in reviewed literature.

Metabolite Identification and Profiling in Animal Tissues

Table of Compound Names

| Chemical Formula | Common Name/Identifier |

| C18H25ClN4O3S | L-745,870 |

| Not Applicable | Clozapine |

| Not Applicable | Haloperidol |

| Not Applicable | Dopamine |

| Not Applicable | Morphine |

| Not Applicable | Cocaine |

Advanced Computational and Theoretical Chemistry Applications for C18h25cln4o3s Research

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand, such as Gliclazide, interacts with its biological target. Gliclazide's primary mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. gavinpublishers.compatsnap.comresearchgate.net This interaction leads to channel closure, cell membrane depolarization, and subsequent insulin (B600854) release. gavinpublishers.compatsnap.com

Molecular docking studies predict the preferred orientation of Gliclazide within the SUR1 binding pocket, identifying key amino acid residues involved in the interaction. These simulations calculate a binding affinity score, which estimates the strength of the interaction. For Gliclazide, these studies confirm its high-affinity binding to the SUR1 subunit. nih.gov Research has shown that Gliclazide exhibits high specificity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) compared to those in heart or smooth muscle tissue. nih.govresearchgate.net

Following docking, molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. dovepress.comsemanticscholar.org These simulations reveal the stability of the binding pose predicted by docking, the conformational changes in both the drug and the receptor upon binding, and the role of solvent molecules. For Gliclazide, MD simulations can elucidate the allosteric effects it exerts on the KATP channel, showing how its binding to SUR1 influences the channel's gating mechanism. nih.govnih.gov Studies have shown that Gliclazide's binding can displace Mg-nucleotides from SUR1, which unmasks the inhibitory effect of ATP at the Kir6.2 pore and enhances the blocking of the channel. nih.govnih.gov

Interactive Table: Gliclazide Binding Affinity Data This table presents the half-maximal inhibitory concentration (IC50) values of Gliclazide for KATP channels in different tissues, demonstrating its selectivity.

| Tissue/Cell Type | KATP Channel Subunits | Gliclazide IC50 | Reference |

| Pancreatic β-cell | Kir6.2/SUR1 | 184 ± 30 nmol/l | nih.govresearchgate.net |

| Cardiac muscle | Kir6.2/SUR2A | 19.5 ± 5.4 µmol/l | nih.govresearchgate.net |

| Smooth muscle | Kir6.2/SUR2B | 37.9 ± 1.0 µmol/l | nih.govresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like Gliclazide. researchgate.netnih.gov These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity, which are fundamental to understanding a drug's behavior at the molecular level. diva-portal.org

Studies have utilized methods like Hartree-Fock (HF) and DFT to compute the optimized geometries and energies of Gliclazide. researchgate.net Such calculations help to determine the most stable conformation of the molecule, which is crucial for accurate docking studies. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. nih.gov

Furthermore, quantum calculations can determine various reactivity descriptors and map the electrostatic potential (ESP) on the molecule's surface. The ESP helps to identify electron-rich and electron-poor regions, which are critical for non-covalent interactions like hydrogen bonding and van der Waals forces that stabilize the drug-receptor complex. nih.gov Semiempirical molecular orbital calculations have also been used to analyze Gliclazide's bond lengths, bond orders, and partial charge distribution, providing a basis for understanding its fragmentation patterns and thermal behavior. researchgate.net

Interactive Table: Computed Properties of Gliclazide This table shows examples of properties that can be derived from quantum chemical calculations.

| Calculated Property | Method | Significance | Reference |

| Optimized Geometry | DFT, HF | Determines the lowest energy, most stable 3D structure. | researchgate.net |

| HOMO-LUMO Energy Gap | TD-DFT | Indicates chemical reactivity and electronic excitation energy. | nih.govscirp.org |

| Electrostatic Potential (ESP) | DFT | Maps charge distribution, predicting sites for intermolecular interactions. | nih.gov |

| Partial Atomic Charges | PM3 | Quantifies the charge on each atom, influencing electrostatic interactions. | researchgate.net |

| Bond Order / Bond Length | PM3 | Describes the strength and length of chemical bonds, key to molecular stability. | researchgate.net |

In Silico Screening for Novel Analogues and Virtual Libraries

The established structure and activity of Gliclazide make it an excellent starting point, or "scaffold," for the discovery of new drug candidates. In silico screening involves the use of computational methods to search large databases, or "virtual libraries," of chemical compounds to identify those with a high probability of binding to a specific target. jetir.orgmdpi.com

Virtual libraries can contain millions to billions of compounds that are either commercially available or synthetically accessible. nih.govnews-medical.net These libraries can be screened against the three-dimensional structure of Gliclazide's target, SUR1, using molecular docking. This process rapidly filters vast chemical space to identify a manageable number of "hits" for further experimental testing. nih.gov

Alternatively, ligand-based virtual screening can be performed when the target structure is unknown or poorly defined. nih.gov This approach uses the known active molecule, Gliclazide, as a template. The algorithm searches for compounds in the library that are structurally or electronically similar to Gliclazide, operating on the principle that similar molecules are likely to have similar biological activities. nih.gov Computational tools can generate virtual libraries by systematically modifying the Gliclazide scaffold, creating a focused collection of novel analogues for screening. news-medical.net This strategy was employed in a study of Gliclazide metabolites, where in silico tools were used to assess their pharmacological profiles, suggesting that some metabolites could be potential drug candidates themselves. frontiersin.org

Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from vast datasets. mdpi.comresearchgate.net These technologies can be applied to Gliclazide research to accelerate the design of new compounds and predict their properties.

Quantitative Structure-Activity Relationship (QSAR) is a well-established ML technique used to build models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com A QSAR model for sulfonylureas could be trained on a dataset of Gliclazide analogues and their corresponding KATP channel inhibitory activities. This model could then predict the activity of new, unsynthesized analogues, guiding chemists to prioritize the most promising candidates. researchgate.net

More advanced AI and deep learning models can analyze complex data from electronic health records, clinical trials, and genomic studies to predict how different patient populations might respond to a drug like Gliclazide. nih.govjmir.org In drug design, AI can be used for:

De novo design: Generating entirely new molecular structures with desired properties, such as high affinity for SUR1 and selectivity over other KATP channel subtypes. mdpi.com

Drug repositioning: Analyzing biological data to find new therapeutic uses for existing drugs. mdpi.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Gliclazide analogues early in the design phase, reducing late-stage failures. nih.govgsconlinepress.com

The integration of AI with structural biology, such as using cryo-electron microscopy (cryo-EM) structures of KATP channels, offers powerful opportunities for structure-based drug discovery, enabling the design of highly specific and effective next-generation therapeutics. nih.gov

Analytical Methodologies for Detection and Quantification of C18h25cln4o3s in Research Matrices

High-Resolution Chromatography-Mass Spectrometry (HR-LC-MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification and confirmation of Tianeptine in research settings. researchgate.netnih.gov It offers high sensitivity and selectivity, allowing for the accurate measurement of the parent compound and its metabolites in complex biological samples. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized, particularly for identifying metabolites in urine. researchgate.net

Method Development for Sensitivity and Selectivity

The development of robust chromatographic methods focuses on optimizing the separation of Tianeptine and its metabolites from endogenous matrix components to minimize interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Method development often involves using a reverse-phase C18 column. nih.govoup.com A binary mobile phase is typically employed, consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic component, usually acetonitrile (B52724) or methanol (B129727). nih.govoup.com Gradient elution is common, starting with a higher aqueous phase concentration and ramping up the organic phase to elute the compounds of interest. oup.com

High-resolution mass spectrometry, such as liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS), has proven instrumental in identifying Tianeptine in samples where its presence was not initially suspected. oup.com For quantification, tandem mass spectrometry (LC-MS/MS) is used, monitoring specific precursor-to-product ion transitions to ensure specificity and reduce background noise. oup.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have been developed to analyze Tianeptine metabolites. researchgate.net Analysis can be performed on extracts obtained from samples at both acidic (pH 3-4) and alkaline (pH 9-10) conditions. researchgate.net The sample introduction into the chromatograph can be done in split mode, with a temperature program designed to separate the analytes effectively. researchgate.netresearchgate.net It has been noted that under the high temperatures of the GC injector, the primary metabolite (MC5) may lose water and form a lactone derivative, which is the species detected. researchgate.net

Table 1: Examples of Chromatographic Conditions for Tianeptine Analysis

| Parameter | LC-MS/MS Method 1 oup.com | LC-MS/MS Method 2 nih.gov | GC-MS Method researchgate.net |

|---|---|---|---|

| Column | Agilent Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm) | Aquasil C18 (3 × 100 mm, 5 µm) | Quartz capillary column |

| Mobile Phase A | 0.1% Formic acid in water | Water with 4 mM ammonium formate | N/A (Carrier Gas: Helium) |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile with 0.1% formic acid | N/A |

| Flow Rate | 0.5 mL/min | Not specified, 7 min run time | 0.8 mL/min |

| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | Mass Spectrometry (SCAN mode) |

| Ionization | Positive Ion Mode | Electrospray Ionization (ESI) | Electron Impact (EI, 70 eV) |

Isotope-Labeled Internal Standards for Quantification

To achieve the highest degree of accuracy and precision in quantification, stable isotope-labeled (SIL) internal standards (IS) are widely used. nih.gov These standards have nearly identical physicochemical properties to the analyte, causing them to behave similarly during sample preparation and analysis. researchgate.net This co-elution allows the SIL IS to effectively compensate for variations in sample extraction recovery, matrix-induced ion suppression or enhancement, and instrument response fluctuations. nih.govscispace.com

For Tianeptine analysis, Tianeptine-d4 is a commonly used deuterated internal standard. rsc.orgelsevierpure.com In studies that also quantify its primary active metabolite, Tianeptine MC5-d4 is used as the corresponding internal standard for the metabolite. rsc.orgelsevierpure.com The use of these SIL internal standards has been shown to improve reproducibility and reduce matrix effects, which is critical when analyzing complex matrices like plasma and brain tissue. rsc.org

Immunoassays and Biosensor-Based Detection Systems (for research-specific applications)

While chromatographic methods are definitive, immunoassays and biosensors represent alternative or screening methodologies.

Immunoassays: Lateral flow chromatographic immunoassays, often in the form of urine test strips, have been developed for the rapid, qualitative detection of Tianeptine. meditests.com These tests provide a preliminary result based on a cut-off concentration, but any positive finding requires confirmation by a more specific method like LC-MS/MS. meditests.com Research has shown that Tianeptine does not exhibit cross-reactivity with standard immunoassays for tricyclic antidepressants (TCAs), despite its structural similarities, necessitating Tianeptine-specific assays. consensus.app The development of these specific immunoassays is important for initial screening, though their application in quantitative research studies is limited. keystonelab.com

Biosensors: Electrochemical biosensors are an emerging area of research for the detection of various antidepressant drugs. nih.govresearchgate.net These devices offer potential advantages such as low cost, portability, and the ability to provide rapid results. nih.gov Research has focused on developing biosensors to measure neurotransmitters that are affected by antidepressants or to detect the drugs themselves. mui.ac.irnih.gov However, while the technology holds promise for monitoring related biomarkers, specific, validated biosensors designed for the direct and quantitative detection of Tianeptine in research matrices are not widely described in current literature. mdpi.com

Sample Preparation Techniques for Complex Biological Matrices (Non-Human)

Effective sample preparation is essential to isolate Tianeptine from complex non-human biological matrices such as rat plasma and brain tissue, removing proteins and other interfering substances. nih.govtiaft.org The amphoteric nature of Tianeptine makes extraction challenging. unitedchem.com

Liquid-Liquid Extraction (LLE): LLE is a common and cost-effective technique used for Tianeptine extraction. tiaft.org A typical LLE protocol involves adjusting the sample pH to an alkaline state (e.g., pH 10 with ammonium hydroxide) to ensure the analyte is in a neutral form, followed by extraction into an organic solvent mixture, such as n-butyl chloride and 2-propanol. oup.com After separation, the organic layer is evaporated and the residue is reconstituted in a solvent compatible with the chromatographic mobile phase. oup.com One study noted that LLE resulted in low recovery, possibly because the compound remains ionized, reducing its tendency to partition into the organic phase. unitedchem.com However, other LLE methods have been successfully developed and applied in preclinical studies. rsc.org

Solid-Phase Extraction (SPE): SPE is another widely used technique that can offer cleaner extracts compared to LLE. Due to Tianeptine's properties, different SPE sorbents have been evaluated. A study comparing extraction efficiencies found that a reverse-phase polymer-based sorbent (HLB) provided higher recoveries (87-96%) than a mixed-mode sorbent that relies on ion exchange (~60%). unitedchem.com The SPE process typically involves conditioning the cartridge, loading the pre-treated sample (e.g., diluted in a buffer), washing away interferences, and finally eluting the analyte with an organic solvent like methanol or an ammoniated organic solvent.

Table 2: Comparison of Sample Preparation Techniques for Tianeptine

| Technique | Matrix | Key Reagents/Materials | Finding/Recovery | Citation |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Rat Plasma & Brain Tissue | One-step liquid-liquid extraction | Method was successfully applied to a preclinical study. | rsc.org |

| Liquid-Liquid Extraction (LLE) | Postmortem Blood | 0.1% Ammonium hydroxide (B78521) (pH 10), n-butyl chloride, 2-propanol | Successfully used to isolate the drug for LC-MS/MS analysis. | oup.com |

| Solid-Phase Extraction (SPE) | Blood and Urine | Styre Screen® HLB (reverse-phase) column | Recoveries ranged from 87-96%. | unitedchem.com |

| Solid-Phase Extraction (SPE) | Blood and Urine | Clean Screen® DAU (mixed-mode ion exchange) column | Extraction efficiencies were approximately 60%. | unitedchem.com |

| Protein Precipitation | Plasma | Acetonitrile | Used for simultaneous determination of multiple drugs including Tianeptine's metabolite. | researchgate.net |

Future Research Directions and Strategic Lead Optimization for C18h25cln4o3s Derivatives

Rational Design of Next-Generation Analogues with Enhanced Preclinical Attributes

The advancement of C18H25ClN4O3S from a lead compound to a clinical candidate hinges on the rational design of next-generation analogues. This process involves systematic chemical modifications to enhance desirable preclinical properties. biobide.com Key to this endeavor is the application of medicinal chemistry principles and computational modeling to guide the synthesis of new derivatives. nih.govnih.gov

Furthermore, optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is a critical aspect of lead optimization. nih.govnih.gov Structural modifications will aim to enhance solubility, metabolic stability, and cell permeability while minimizing off-target effects. biobide.com The strategy of structural simplification, which involves removing non-essential chemical groups, can be a powerful tool to reduce molecular complexity and improve drug-like properties. scienceopen.com

| Strategy | Objective | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Enhance biological activity and selectivity | Increased potency and reduced off-target effects |

| Bioisosteric Replacement | Fine-tune molecular interactions | Improved binding affinity and pharmacokinetic properties |

| ADMET Profiling | Optimize drug-like properties | Enhanced solubility, stability, and permeability; reduced toxicity |

| Structural Simplification | Reduce molecular complexity | Improved synthetic accessibility and pharmacokinetic profile |

Exploration of Novel Preclinical Target Pathways and Therapeutic Opportunities

A comprehensive understanding of the mechanism of action of C18H25ClN4O3S is paramount for its successful development. Future research should therefore focus on elucidating the specific molecular pathways through which it and its derivatives exert their effects. This involves identifying and validating the primary biological target(s) and exploring any downstream signaling cascades that are modulated.

Unbiased screening approaches, such as phenotypic screening in relevant disease models, can help identify novel therapeutic opportunities beyond the initially hypothesized indication. This strategy allows for the discovery of unexpected biological activities and can broaden the potential clinical applications of this chemical scaffold.

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) in Preclinical Studies

To gain a holistic understanding of the biological effects of C18H25ClN4O3S derivatives, the integration of multi-omics data is essential. nih.gov Transcriptomics (analyzing RNA) and proteomics (analyzing proteins) can provide a comprehensive snapshot of the cellular response to the compound. This approach can reveal changes in gene and protein expression that are indicative of the compound's mechanism of action and potential off-target effects. nih.gov

By analyzing the global changes in a biological system upon treatment, researchers can identify key pathways and biomarkers associated with the compound's efficacy and potential toxicity. nih.gov This multi-omics approach can provide valuable insights for patient stratification and the development of personalized medicine strategies in later clinical stages. nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Insight

The development and utilization of advanced preclinical models are crucial for gaining deeper mechanistic insights and improving the predictive value of preclinical studies. While traditional two-dimensional (2D) cell cultures provide a starting point, more complex and physiologically relevant models are needed to better mimic human biology. nih.govnih.gov

Advanced in vitro models, such as three-dimensional (3D) organoids and organ-on-a-chip systems, offer a more accurate representation of tissue architecture and function. nih.govtechnologynetworks.com These models can be used to assess the efficacy and toxicity of C18H25ClN4O3S derivatives in a more human-relevant context, potentially reducing the reliance on animal testing. nih.gov

For in vivo studies, the development of genetically engineered animal models that better recapitulate human disease states will be instrumental. youtube.com These models can provide critical information on the compound's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism setting. youtube.com The integration of data from both advanced in vitro and in vivo models will be key to making informed decisions about which derivatives to advance into clinical trials.

| Model Type | Application | Key Advantage |

| 3D Organoids | Efficacy and toxicity testing | More accurately mimics tissue architecture and function |

| Organ-on-a-Chip | Mechanistic and ADMET studies | Provides a dynamic, microfluidic environment that recapitulates organ-level physiology |

| Genetically Engineered Animal Models | In vivo efficacy and safety assessment | Better recapitulates human disease states for more predictive results |

Q & A

Q. Table 1: Example SAR Experimental Parameters

| Parameter | Description |

|---|---|

| Derivatives | C₁₈H₂₅ClN₄O₃S variants with Cl→F, S→O substitutions |

| Biological assays | IC₅₀ measurements in enzyme inhibition assays (e.g., kinase targets) |

| Controls | Parent compound + solvent-only baselines |

| Statistical model | Multivariate regression to correlate substituent effects with activity |

How should I resolve contradictions between computational predictions and experimental data for C₁₈H₂₅ClN₄O₃S’s binding affinity?

Advanced Research Focus:

Contradictions often arise from model oversimplification or experimental artifacts . Follow these steps:

Re-examine assumptions: Verify force field parameters (e.g., partial charges for Cl/N interactions) in docking simulations .

Validate experimental conditions: Check for solvent polarity effects or pH-dependent protonation states that alter binding .

Iterative refinement: Use discrepancy analysis (e.g., residual plots comparing predicted vs. observed ΔG values) to identify outliers .

Example Workflow:

- Computational: Re-run MD simulations with explicit solvent models.

- Experimental: Repeat assays under varied buffer conditions (e.g., Tris vs. phosphate).

- Integration: Apply Bayesian statistics to quantify uncertainty in both datasets .

What advanced spectroscopic techniques are critical for characterizing the stereochemistry of C₁₈H₂₅ClN₄O₃S?

Basic vs. Advanced Techniques:

- Basic:

- Advanced:

Q. Table 2: Key Spectral Data for Stereochemical Analysis

| Technique | Critical Parameters | Pitfalls to Avoid |

|---|---|---|

| X-ray | R-factor < 0.05; resolution ≤ 1.0 Å | Twinned crystals; solvent noise |

| ECD | Solvent polarity matching DFT conditions | Temperature-dependent artifacts |

| NOESY | Mixing time optimized for molecular size | Overinterpretation of weak peaks |

How can I systematically analyze conflicting toxicity profiles of C₁₈H₂₅ClN₄O₃S across in vitro and in vivo models?

Contradiction Analysis Framework:

Identify principal contradictions (e.g., high in vitro cytotoxicity vs. low in vivo toxicity):

- Technical factors: Differences in metabolic activation (e.g., liver S9 fractions vs. intact organisms) .

- Biological factors: Compensatory mechanisms in whole organisms (e.g., antioxidant upregulation).

Prioritize variables using Pareto analysis: Rank factors (e.g., bioavailability, metabolite stability) by contribution to discrepancy .

Design follow-up experiments:

- In vitro-in vivo extrapolation (IVIVE): Use physiologically based pharmacokinetic (PBPK) modeling .

- Multi-omics integration: Link transcriptomic data from cell lines to histopathology findings in animal models .

What methodologies are recommended for synthesizing and purifying C₁₈H₂₅ClN₄O₃S to minimize byproducts?

Methodological Guidelines:

- Synthetic route optimization:

- Purification strategies:

Common Pitfalls:

- Incomplete removal of thiourea intermediates (detectable via LC-MS).

- Overlooking hygroscopicity, which affects yield calculations .